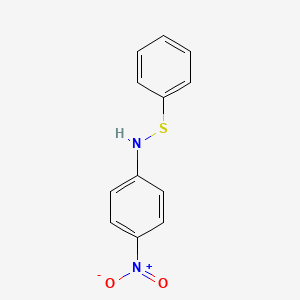

4-nitro-N-phenylsulfanyl-aniline

Description

Overview of Aryl Sulfenamide (B3320178) Derivatives in Contemporary Organic Chemistry

Aryl sulfenamides, a class of organosulfur compounds characterized by a nitrogen atom bonded directly to a sulfur atom of an arylthio group (Ar-S-N<), are increasingly recognized for their utility in modern organic synthesis. nih.gov These compounds serve as versatile intermediates and reagents. Their labile S-N bond can be cleaved under mild conditions, making them valuable for introducing sulfur-containing moieties into molecules. nih.gov

Recent synthetic methodologies have focused on developing efficient and environmentally friendly ways to construct this S-N bond. Copper-catalyzed reactions, for instance, have been employed to couple thiols with nitrogen sources like dioxazolones to form N-acylsulfenamides. nih.gov Other approaches involve the reaction of amides with N-thiosuccinimides or N-thiophthalimides, which avoids the use of unstable and toxic sulfenyl chlorides. organic-chemistry.orgnih.govorganic-chemistry.org Research has also shown that N-trifluoroacetyl arenesulfenamides are effective precursors for creating unsymmetrical disulfides and other sulfenamides. organic-chemistry.org The development of these synthetic routes highlights the growing importance of sulfenamides as building blocks for more complex molecules, including those with potential applications in medicinal chemistry and materials science. nih.govspringernature.comnih.gov

Structural Classification and Nomenclature within the N-Phenylsulfanyl Aniline (B41778) Class

The compound 4-nitro-N-phenylsulfanyl-aniline belongs to the N-phenylsulfanyl aniline class, which are derivatives of aniline (C₆H₅NH₂). wikipedia.orgbyjus.com In this class, a phenylsulfanyl group (-S-C₆H₅) is attached to the nitrogen atom of aniline. The nomenclature and classification are based on the principles of IUPAC naming for amines. ncert.nic.inpressbooks.pub

Parent Structure : The parent structure is aniline, or benzenamine in IUPAC nomenclature. wikipedia.orgncert.nic.in

N-Substitution : Since the phenylsulfanyl group is attached to the nitrogen, it is designated with an "N-" prefix. Thus, the base name is N-phenylsulfanylaniline.

Ring Substitution : Substituents on the aniline benzene (B151609) ring are numbered relative to the amino group, which is at position 1. In this compound, the nitro group (-NO₂) is at the para- (or 4-) position.

The classification can be further detailed based on the substitution patterns on either the aniline or the phenylsulfanyl aromatic rings.

| Substitution Pattern | Example Name |

| Aniline Ring Substituted | This compound |

| Phenylsulfanyl Ring Substituted | N-(4-chlorophenylsulfanyl)-aniline |

| Both Rings Substituted | 4-nitro-N-(4-chlorophenylsulfanyl)-aniline |

| Unsubstituted | N-phenylsulfanylaniline |

This systematic classification allows for the precise description of a wide variety of compounds within this class. The specific placement of substituents is crucial as it dictates the molecule's electronic properties and reactivity.

Significance of Nitro and Phenylsulfanyl Moieties in Aromatic Systems

The chemical behavior of this compound is profoundly influenced by the electronic properties of its two key functional groups: the nitro group and the phenylsulfanyl moiety.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net It deactivates an aromatic ring towards electrophilic aromatic substitution by significantly reducing the electron density of the ring through two primary mechanisms: vaia.comnumberanalytics.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. minia.edu.eg

Resonance Effect (-R or -M): The nitro group can delocalize the ring's π-electrons onto its own oxygen atoms, creating additional resonance structures with a positive charge on the aromatic ring. minia.edu.egquora.com

This strong electron-withdrawing nature makes the ortho and para positions particularly electron-deficient, thus directing incoming electrophiles to the meta position. vaia.comquora.com Conversely, this reduced electron density makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), especially when the nitro group is ortho or para to a suitable leaving group. numberanalytics.com

The interplay of the strongly electron-withdrawing nitro group on the aniline ring and the reactive N-S-Ph moiety makes this compound a molecule with distinct and potentially useful chemical properties.

Current Research Trends in Substituted N-Phenylsulfanyl Anilines

Current research involving substituted N-phenylsulfanyl anilines and related aryl sulfenamides is largely centered on the development of novel synthetic methodologies and their application as versatile chemical building blocks. A significant trend is the exploration of catalytic systems to achieve efficient and selective synthesis. For example, copper-catalyzed S-N coupling reactions are being developed to provide green and efficient routes to N-aryl sulfonamide derivatives, a related class of compounds. wipo.int

The reactivity of the sulfenamide bond is a key focus. Research has demonstrated that sulfenamides can undergo sulfur-arylation via Chan-Lam coupling with boronic acids to produce sulfilimines. nih.gov These products are valuable precursors to other important sulfur-containing functional groups like sulfoximines and sulfondiimines, which are of interest in medicinal chemistry. nih.gov

Structure

3D Structure

Properties

CAS No. |

64168-52-1 |

|---|---|

Molecular Formula |

C12H10N2O2S |

Molecular Weight |

246.29 g/mol |

IUPAC Name |

4-nitro-N-phenylsulfanylaniline |

InChI |

InChI=1S/C12H10N2O2S/c15-14(16)11-8-6-10(7-9-11)13-17-12-4-2-1-3-5-12/h1-9,13H |

InChI Key |

ZWORRJVNOUBPPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SNC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 Nitro N Phenylsulfanyl Aniline

Established Synthetic Pathways for N-Phenylsulfanyl Anilines

The formation of the N-S bond in N-phenylsulfanyl anilines can be achieved through several established synthetic methodologies. These methods primarily involve the reaction of an aniline (B41778) derivative with a sulfur-containing electrophile or the coupling of an aryl halide with a thiophenol derivative.

Nucleophilic Aromatic Substitution of Activated Halides

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of N-phenylsulfanyl anilines, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of 4-nitro-N-phenylsulfanyl-aniline, a common approach involves the reaction of a halo-nitroaromatic compound with a thiophenol derivative.

A key example is the reaction of 4-nitrochlorobenzene with thiophenolates. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and in the presence of a base to generate the more nucleophilic thiophenolate anion from thiophenol. google.com For instance, sodium hydride can be used to deprotonate thiophenol, forming sodium thiophenolate, which then displaces the chloride from 2-amino-4-chloro-1-nitrobenzene to yield 2-amino-4-phenylthio-1-nitrobenzene. Similarly, 5-chloro-2-nitroanilines can be reacted with thiophenols in the presence of a base like potassium carbonate or by pre-forming the sodium thiophenolate with sodium hydride. google.com

The reactivity of the halogen in these reactions generally follows the order F > Cl > Br > I, which is characteristic of SNAr reactions where the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Aromatic Substitution for N-Phenylsulfanyl Aniline Synthesis

| Starting Material 1 | Starting Material 2 | Base | Solvent | Product | Yield (%) |

| 2-amino-4-chloro-1-nitrobenzene | Thiophenol | Sodium Hydride | DMF | 2-amino-4-phenylthio-1-nitrobenzene | Not Specified |

| 5-chloro-2-nitroaniline | Thiophenol | Potassium Carbonate | DMF | 2-nitro-5-(phenylthio)-aniline | Not Specified |

| 5-chloro-2-nitroaniline | Thiophenol | Sodium Hydride | DMF | 2-nitro-5-(phenylthio)-aniline | Not Specified |

| 2,4-dichloronitrobenzene | Thiophenol & Ammonia | - | Isobutanol | 2-nitro-5-(phenylthio)-aniline | 92.2 |

Data compiled from various sources. google.comgoogle.com

Condensation Reactions Involving Sulfenyl Chlorides and Anilines

The direct reaction between a sulfenyl chloride and an aniline provides a straightforward route to N-phenylsulfanyl anilines. This method relies on the electrophilicity of the sulfur atom in the sulfenyl chloride and the nucleophilicity of the aniline nitrogen.

While the direct synthesis of this compound from 4-nitroaniline (B120555) and a sulfenyl chloride can be complicated by the reduced nucleophilicity of the aniline due to the electron-withdrawing nitro group, the general methodology is well-established for other anilines. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

The reaction of sulfonyl chlorides with anilines to form sulfonamides is a related and well-studied transformation. researchgate.netsemanticscholar.orgcbijournal.com Although this produces a different functional group (sulfonamide instead of sulfenamide), the underlying principle of nucleophilic attack by the aniline nitrogen on an electrophilic sulfur center is similar. The presence of electron-withdrawing groups on the aniline ring generally decreases the reaction rate. nih.gov

Metal-Catalyzed Cross-Coupling Strategies for C-S and C-N Bond Formation

Modern synthetic chemistry has seen the development of powerful metal-catalyzed cross-coupling reactions for the formation of C-S and C-N bonds, which can be applied to the synthesis of N-phenylsulfanyl anilines. These methods offer alternative pathways that can overcome some of the limitations of traditional methods.

While direct metal-catalyzed coupling to form the N-S bond in this compound is less commonly reported, related strategies for forming C-S bonds are prevalent. For instance, palladium-catalyzed reactions can be used to couple aryl halides with thiols to form diaryl sulfides.

More relevant to the synthesis of substituted anilines are the Buchwald-Hartwig and Ullmann-Goldberg reactions, which are used for C-N bond formation. nih.gov For example, a regioselective synthesis of substituted phenazines has been achieved using Buchwald-Hartwig amination of o-nitroanilines with aryl bromides. nih.govresearchgate.net This demonstrates the potential of metal-catalyzed methods for constructing complex aniline derivatives.

Mechanistic Considerations of Key Synthetic Transformations

The formation of this compound and its analogs proceeds through well-defined reaction mechanisms.

In nucleophilic aromatic substitution , the reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (thiophenolate) attacks the carbon atom bearing the leaving group (halide) on the electron-deficient aromatic ring. libretexts.orglibretexts.org This initial attack is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the delocalization of the negative charge, particularly by the electron-withdrawing nitro group at the para position. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

The mechanism of condensation between sulfenyl chlorides and anilines involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfenyl chloride. This is followed by the elimination of a chloride ion. The reaction is often facilitated by a base, which can deprotonate the aniline to increase its nucleophilicity or neutralize the HCl byproduct.

Strategic Approaches for Regioselective Synthesis

Achieving regioselectivity is crucial when synthesizing substituted N-phenylsulfanyl anilines, especially when multiple reactive sites are present on the aromatic rings.

In the synthesis of this compound via nucleophilic aromatic substitution, the regioselectivity is primarily dictated by the position of the activating nitro group relative to the leaving group. The ortho and para positions are strongly activated towards nucleophilic attack, while the meta position is not. masterorganicchemistry.com Therefore, starting with a substrate like 1-chloro-4-nitrobenzene (B41953) and reacting it with a thiophenolate would lead to the desired para-substituted product.

For more complex systems, such as the synthesis of substituted phenazines, regioselectivity can be controlled through the careful choice of starting materials and reaction conditions. For example, the Buchwald-Hartwig amination has been used for the regioselective synthesis of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines. nih.govresearchgate.net Similarly, regioselective photocyclization conditions have been developed for the synthesis of substituted phenanthrenes. nih.gov

Purification and Isolation Techniques for N-Phenylsulfanyl Anilines

The purification and isolation of N-phenylsulfanyl anilines from the reaction mixture are critical steps to obtain a product of high purity. Common techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. For instance, 2-amino-4-phenylthio-1-nitrobenzene can be recrystallized from methanol. 4-Nitroaniline, a related compound, can be recrystallized from boiling water. prepchem.com

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. This is particularly useful for separating products with similar polarities or for removing minor impurities.

Washing/Extraction: The crude product is often washed with water to remove inorganic salts and water-soluble impurities. Liquid-liquid extraction can be used to separate the product from the reaction mixture based on its solubility in different immiscible solvents.

The progress of the reaction and the purity of the product are typically monitored by Thin-Layer Chromatography (TLC) . semanticscholar.org

Advanced Structural Characterization and Crystallographic Analysis of 4 Nitro N Phenylsulfanyl Aniline

Single Crystal X-ray Diffraction Studies

Without experimental crystallographic data from a single-crystal X-ray diffraction experiment on 4-nitro-N-phenylsulfanyl-aniline, the following analyses are not possible:

Comprehensive Spectroscopic Characterization Techniques

While general chemical properties can be predicted, a detailed and authoritative spectroscopic analysis requires experimental data. Without published spectra for this compound, a specific and accurate interpretation of its spectroscopic characteristics cannot be provided.

Based on a comprehensive search for scientific data, it has been determined that experimental and crystallographic analysis details for the specific chemical compound “this compound” are not available in the public domain.

Searches for its structural characterization, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, did not yield any specific results for this particular molecule. The provided search tools found information on various isomers and related compounds, such as:

Aniline (B41778), 4-nitro-3-phenylthio- (CAS 28819-80-9)

4-((4-Nitrophenyl)thio)aniline (CAS 101-59-7)

2-Nitro-5-(phenylthio)aniline (CAS 43156-47-4)

2-nitro-4-(phenylthio)aniline (CAS 92114-64-2)

4-Nitro-N-phenylaniline (CAS 836-30-6)

However, no peer-reviewed articles, databases, or other scientific literature containing ¹H NMR, ¹³C NMR, advanced NMR techniques, FT-IR, or Raman spectroscopy data for the requested compound, this compound, could be located. Therefore, the generation of the requested article with scientifically accurate data for each specified subsection is not possible at this time.

Based on a comprehensive search for scientific literature, there is insufficient specific data available for the compound This compound to fulfill the detailed requirements of your request. The existing research predominantly focuses on related but structurally different molecules, such as 4-nitroaniline (B120555) (pNA) or other aniline derivatives.

Directly applying the experimental or theoretical findings from these related compounds to this compound would be scientifically inaccurate. The presence of the phenylsulfanyl group bonded to the nitrogen atom creates a unique electronic and structural environment, meaning its spectroscopic properties cannot be inferred from simpler analogues.

Therefore, it is not possible to generate a scientifically accurate and detailed article for the specified sections and subsections with the currently available information.

Theoretical and Computational Investigations of 4 Nitro N Phenylsulfanyl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-nitro-N-phenylsulfanyl-aniline, DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)), have been instrumental in elucidating its characteristics. researchgate.netjchps.com

Optimized Molecular Geometries and Conformational Analysis

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in a molecule. The optimized molecular geometry of this compound reveals the spatial relationship between the nitrophenyl group and the phenylsulfanyl group linked by a nitrogen atom. Conformational analysis helps identify the most stable arrangement of the molecule by exploring different rotational possibilities around single bonds. Studies on similar aniline (B41778) derivatives have shown that the amino group can affect the planarity of the molecule. jchps.comresearchgate.net The inclusion of substituent groups, such as the nitro and phenylsulfanyl moieties, can further influence the charge distribution and, consequently, the structural parameters. jchps.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more likely to undergo chemical reactions. nih.gov

For molecules with donor and acceptor groups, the spatial distribution of HOMO and LUMO indicates the regions of electron donation and acceptance, respectively. In related nitroaniline compounds, the HOMO is typically located on the aniline part, which acts as the electron donor, while the LUMO is centered on the nitro group, the electron acceptor. researchgate.netchemrxiv.org This distribution facilitates intramolecular charge transfer from the donor to the acceptor. researchgate.netjchps.com The HOMO-LUMO energy gap can be influenced by the polarity of the solvent, with an increase in polarity often leading to a decrease in the energy gap. chemrxiv.orgresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Specific energy values for this compound require dedicated computational studies. |

Molecular Electrostatic Potential (MESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map uses a color spectrum to represent different potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

In molecules like this compound, the negative potential is expected to be concentrated around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The positive potential is likely to be found around the hydrogen atoms of the amino group. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning the signals in experimental NMR spectra.

IR (Infrared): The vibrational frequencies of the molecule can be calculated and compared with experimental FT-IR and FT-Raman spectra. jchps.comnih.gov This comparison helps in the assignment of vibrational modes to specific functional groups. For example, the characteristic stretching frequencies of the N-H, C-N, and NO₂ groups can be identified. jchps.com

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO. chemrxiv.org

Reactivity Descriptors and Global Chemical Properties (e.g., Hardness, Softness, Electrophilicity Index)

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive. researchgate.netresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from a system. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Chemical Softness (S) | S = 1 / η | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |

| Chemical Potential (μ) | μ = -χ | Data not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Data not available |

| Specific values for these descriptors for this compound require dedicated computational studies. |

Nonlinear Optical (NLO) Properties Prediction and Analysis

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting these properties. For this compound, computational studies would focus on key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

The presence of both an electron-donating group (the phenylsulfanyl-amino group) and a strong electron-withdrawing group (the nitro group, -NO2) connected through a π-conjugated system suggests that this compound could exhibit significant NLO response. This "push-pull" architecture facilitates intramolecular charge transfer (ICT) upon excitation, a key mechanism for high hyperpolarizability.

Theoretical predictions for a related compound, 4-nitroaniline (B120555), have shown that it possesses a non-zero first-order hyperpolarizability, indicating its potential for NLO applications. For this compound, DFT calculations using a functional like B3LYP with an appropriate basis set would be performed to optimize the molecular geometry and compute the NLO properties. The results would typically be presented in a table comparing the calculated values.

Table 1: Predicted NLO Properties of this compound (Hypothetical Data)

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Value | Debye |

| Linear Polarizability (⟨α⟩) | Value | esu |

Note: Specific calculated values for this compound are not available in the searched literature. The table structure is provided for illustrative purposes.

Theoretical Modeling of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and crystal packing of molecular solids, which in turn influences their physical properties. Theoretical modeling provides deep insight into the types and strengths of these interactions. For this compound, computational methods can be used to analyze various NCIs, such as hydrogen bonds, C-H···π interactions, and π-π stacking.

A theoretical model can be employed to estimate the energy of individual non-covalent interactions. For instance, in similar systems, N-H···N hydrogen bonds have been estimated at approximately -8.25 kcal/mol, while π-π stacking interactions are weaker, around -3.83 kcal/mol. C-H···O and C-H···S interactions also play a role, with calculated energies of -1.80 kcal/mol and -3.00 kcal/mol, respectively. The study of these interactions helps in understanding the structural stability and assembly of the compound in the solid state.

Table 2: Predicted Non-Covalent Interaction Energies in this compound Dimers (Hypothetical Data)

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | N-H···O(nitro) | Value |

| π-π Stacking | Phenyl ring···Nitro-phenyl ring | Value |

| C-H···π Interaction | Phenyl C-H···Phenyl ring | Value |

Note: Specific calculated values for this compound are not available in the searched literature. The table is illustrative.

Molecular Docking Studies for Predictive Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a valuable tool in drug discovery and for understanding potential biological activity.

Ligand-Target Interaction Profiling

In silico molecular docking studies of this compound would involve docking the ligand into the active site of a specific protein target. This process generates various binding poses and allows for the detailed analysis of the intermolecular interactions between the ligand and the protein's amino acid residues.

The interaction profile would highlight key contacts, such as:

Hydrogen bonds: The nitro group's oxygen atoms and the secondary amine's hydrogen atom are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The two phenyl rings can form hydrophobic and π-stacking interactions with nonpolar residues like Phenylalanine, Tyrosine, and Tryptophan.

Other interactions: The sulfur atom could also participate in specific interactions within the binding pocket.

In studies of similar complex molecules, critical residues at the binding site are identified as being key for ligand binding. For example, a docking study might reveal that the nitro group of this compound forms crucial hydrogen bonds with residues like Lysine or Asparagine, while the phenyl rings are buried in a hydrophobic pocket defined by residues such as Leucine and Valine.

Prediction of Binding Affinities and Interaction Hotspots

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. These scores are used to rank different ligands or different binding poses of the same ligand.

Interaction hotspots are the specific amino acid residues in the target's active site that contribute most significantly to the binding energy. Identifying these hotspots is crucial for understanding the mechanism of inhibition and for designing more potent derivatives. The analysis would pinpoint which residues form strong hydrogen bonds, salt bridges, or extensive hydrophobic contacts with this compound. Molecular dynamics (MD) simulations can further refine these predictions, providing information on the stability of the ligand-protein complex over time.

Table 3: Predicted Molecular Docking Results for this compound with a Target Protein (Hypothetical Data)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hotspots) | Types of Interactions |

|---|

Note: As no specific molecular docking studies for this compound were found, this table is a template for how such data would be presented.

Advanced Reactivity and Derivatization Strategies for 4 Nitro N Phenylsulfanyl Aniline

Chemical Transformations of the Amino Group

The secondary amine in 4-nitro-N-phenylsulfanyl-aniline serves as a key handle for derivatization. While its reactivity is somewhat attenuated by the electron-withdrawing effects of the nitrophenyl group, it can still undergo various transformations typical of aromatic amines.

One common reaction is N-alkylation or N-arylation . The arylation of similar secondary amines is a known process, often employing halogen derivatives of benzene (B151609) that contain electron-withdrawing groups. isuct.ru For instance, reactions with activated aryl halides can introduce additional phenyl groups or other aromatic systems onto the nitrogen atom.

Another significant transformation is acylation . The amino group can react with acyl chlorides or anhydrides to form the corresponding amides. This reaction not only introduces a new functional group but also further modifies the electronic properties of the molecule.

Furthermore, the secondary amine can be involved in the formation of more complex heterocyclic structures. For example, reactions with appropriate bifunctional reagents can lead to the closure of new rings incorporating the nitrogen atom, a common strategy in the synthesis of bioactive molecules. isuct.ru

Table 1: Potential Transformations of the Amino Group

| Reaction Type | Reagent Class | Potential Product |

| N-Arylation | Activated Aryl Halides (e.g., 1-fluoro-4-nitrobenzene) | Triarylamine derivatives |

| N-Acylation | Acyl Chlorides, Anhydrides | N-acyl-4-nitro-N-phenylsulfanyl-aniline |

| N-Alkylation | Alkyl Halides | Tertiary amine derivatives |

Reactions Involving the Phenylsulfanyl Moiety (e.g., Oxidation to Sulfoxides/Sulfones)

The phenylsulfanyl group is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones. These oxidized derivatives are of significant interest as the sulfoxide (B87167) and sulfone moieties can critically influence a molecule's biological activity and physicochemical properties.

The selective oxidation of a sulfide (B99878) to a sulfoxide without over-oxidation to the sulfone is a common challenge in organic synthesis. researchgate.net This can often be achieved by careful control of reaction conditions, such as stoichiometry and temperature. acsgcipr.org A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a common and environmentally benign choice, often used in conjunction with a catalyst. organic-chemistry.org Other reagents include N-halosuccinimides and sodium metaperiodate. researchgate.net

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or harsher conditions, yields the corresponding sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) or an excess of hydrogen peroxide can facilitate this complete oxidation. organic-chemistry.org The choice between sulfoxide and sulfone formation can be controlled; for instance, using hydrogen peroxide with a tantalum carbide catalyst tends to yield sulfoxides, whereas a niobium carbide catalyst promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org

Table 2: Oxidation Conditions for the Phenylsulfanyl Moiety

| Product | Oxidizing Agent(s) | Catalyst/Conditions | Reference |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Tantalum carbide, Sc(OTf)₃ | organic-chemistry.org |

| Sulfoxide | N-Bromosuccinimide (NBS) | Controlled stoichiometry | researchgate.net |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Niobium carbide, Phthalic anhydride | organic-chemistry.orgorganic-chemistry.org |

| Sulfone | Potassium Permanganate (KMnO₄) | Supported on MnO₂ | organic-chemistry.org |

Modifications and Reductions of the Nitro Group

The nitro group is one of the most versatile functional groups on the this compound scaffold, primarily due to its ability to be reduced to an amino group. This transformation is a gateway to a vast range of subsequent chemical reactions. youtube.com The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental and widely used industrial and laboratory process. orgoreview.comwikipedia.org

A variety of methods exist for this reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a highly effective method. youtube.comwikipedia.org Chemical reduction using metals in acidic media, such as iron in hydrochloric or acetic acid, or tin(II) chloride, is also a classic and reliable approach. youtube.comwikipedia.org These methods are generally high-yielding and tolerate a wide range of other functional groups. organic-chemistry.org

The resulting amino group can then be diazotized by treatment with nitrous acid to form a diazonium salt. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles, including halides, cyanide, hydroxyl, and hydrogen, allowing for extensive functionalization of the aromatic ring. wikipedia.org

Partial reduction of the nitro group can also be achieved under specific conditions to yield other functionalities like nitroso or hydroxylamino derivatives. For example, using zinc dust with ammonium (B1175870) chloride can lead to the formation of a hydroxylamine. wikipedia.org

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Product | Reference |

| H₂ / Pd-C or PtO₂ | Amine (Aniline derivative) | youtube.comwikipedia.org |

| Fe / HCl or CH₃COOH | Amine (Aniline derivative) | youtube.comwikipedia.org |

| SnCl₂ / HCl | Amine (Aniline derivative) | wikipedia.org |

| Raney Nickel / Hydrazine | Amine (Aniline derivative) | isuct.ruwikipedia.org |

| Zinc / NH₄Cl | Hydroxylamine | wikipedia.org |

Regioselective Functionalization of Aromatic Rings

Further functionalization of the two aromatic rings in this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

Conversely, the phenylsulfanyl ring is activated towards electrophilic substitution. The sulfur atom acts as an ortho-, para-director. Therefore, electrophiles are most likely to attack at the positions ortho or para to the sulfur atom. This provides a regioselective handle to introduce new substituents like halogens (bromine, chlorine) or acyl groups onto this second aromatic ring while leaving the nitro-substituted ring untouched. The choice of reaction conditions would be critical to ensure selectivity and avoid undesired side reactions.

Synthesis of Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound core is a valuable starting material for the synthesis of more complex heterocyclic compounds. The functional groups present on the scaffold can be used as anchor points for ring-forming reactions.

A common strategy involves the reduction of the nitro group to an amine, creating a 1,4-diamino-type structure (specifically, N-phenyl-p-phenylenediamine). This newly formed diamine can then undergo cyclocondensation reactions. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives. mdpi.com

Similarly, isomers of this compound, such as 2-nitro-4-(phenylthio)aniline, are used as key intermediates in the synthesis of important heterocyclic drugs like fenbendazole, which features a benzimidazole (B57391) core. lookchem.com The synthesis involves the reduction of the nitro group to create an ortho-phenylenediamine derivative, which is then cyclized. lookchem.com This highlights the utility of the nitro-amino-phenylsulfanyl arrangement in constructing fused heterocyclic systems.

Furthermore, cyclocondensation reactions can be designed to involve multiple functional groups. For example, a derivative of 4-nitrophenyl could be used in a regioselective cyclocondensation with a suitable partner to form tetrahydroisoquinoline systems, which are structural fragments in many alkaloids and pharmacologically active compounds. nih.gov

Table 4: Examples of Heterocyclic Systems Derived from Related Scaffolds

| Starting Scaffold Moiety | Reaction Sequence | Resulting Heterocycle | Reference |

| ortho-Nitro-thioaniline | 1. Nitro Reduction 2. Cyclization | Benzimidazole | lookchem.com |

| Nitrophenyl-cyclohexanone | Cyclocondensation with cyanothioacetamide | Tetrahydroisoquinoline | nih.gov |

| 1,4-Diaminobenzene derivative | Cyclocondensation with 1,2-dicarbonyls | Quinoxaline | mdpi.com |

Role of 4 Nitro N Phenylsulfanyl Aniline in Supramolecular Chemistry and Crystal Engineering

Design Principles for Hydrogen-Bonded Architectures

The design of hydrogen-bonded architectures involving 4-nitro-N-phenylsulfanyl-aniline is guided by the predictable and directional nature of the N-H···O and N-H···S hydrogen bonds. The nitro group, being a strong hydrogen bond acceptor, is expected to be a primary site for intermolecular connections.

In analogous structures, such as in 4-iodo-N-(2-nitrophenylsulfanyl)aniline, molecules are linked by N-H···O hydrogen bonds. nih.gov For this related compound, the H···O distance is 2.16 Å, and the N···O distance is 2.935 (4) Å, with an N-H···O angle of 147°. nih.gov These parameters are indicative of a moderately strong hydrogen bond that dictates the primary assembly of the molecules into chains or sheets. Additionally, weaker C-H···O hydrogen bonds, with H···O distances of 2.49 Å and C···O distances around 3.220-3.231 (5) Å, often contribute to the stability and dimensionality of the resulting supramolecular network. nih.gov

π-Stacking Interactions and Aromatic Stacking Phenomena

The multiple phenyl rings in this compound make π-stacking a crucial interaction in its crystal packing. These interactions arise from the attractive, non-covalent forces between aromatic rings. The electron-withdrawing nature of the nitro group can polarize the attached phenyl ring, creating a region of positive electrostatic potential on the ring, which can favorably interact with the electron-rich π-systems of adjacent phenyl or phenylsulfanyl rings.

In similar nitro-containing aromatic compounds, π-π stacking interactions are a dominant feature. For instance, in the crystal structure of 4-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, centrosymmetrically related benzene (B151609) rings exhibit π-π interactions with a centroid-centroid distance of 3.6020 (11) Å, linking supramolecular layers into a three-dimensional architecture. niscpr.res.inchemsynthesis.com In 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are stacked into columns with an interplanar separation of 3.8537 (8) Å. nih.gov

Interplay of Non-covalent Interactions in Solid-State Structures

The solid-state structure of this compound is a result of the synergistic and sometimes competitive interplay of the various non-covalent interactions. The final crystal packing represents the most thermodynamically stable arrangement, where the sum of all attractive interactions is maximized and repulsive forces are minimized.

Hydrogen bonds typically act as the primary directors of the supramolecular assembly, forming robust one- or two-dimensional motifs. π-stacking interactions and weaker van der Waals forces then organize these primary motifs into a three-dimensional crystal lattice.

The following table summarizes the key non-covalent interactions and their typical geometric parameters observed in related structures, which are expected to be influential in the crystal packing of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bond | N-H | O (nitro) | H···O: ~2.1-2.2 | Primary structure formation (chains/sheets) |

| Hydrogen Bond | C-H | O (nitro) | H···O: ~2.5 | Stabilization of primary motifs |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Centroid-Centroid: ~3.6-3.9 | Linking of sheets/chains into 3D structure |

Theoretical Framework for Supramolecular Self-Assembly

The prediction and understanding of the supramolecular self-assembly of molecules like this compound are supported by theoretical frameworks and computational chemistry. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different possible intermolecular interactions and predict the most stable packing arrangements.

Computational studies on model systems involving nitroarenes and aromatic amino acids have shown that stacking interactions can be very strong, with binding energies up to -14.6 kcal mol⁻¹. nih.gov These studies highlight that the regiochemistry of the nitro substituents significantly influences the orientation and strength of the interaction. nih.gov The strength of stacking interactions generally follows the order Tryptophan > Tyrosine > Phenylalanine ≈ Histidine when interacting with nitrobenzenes. nih.gov

The "Quantum Theory of Atoms in Molecules" (QTAIM) and "Non-Covalent Interaction" (NCI) analysis are powerful computational tools that can visualize and quantify weak interactions within a crystal lattice. researchgate.net These methods can identify the specific atom-atom contacts responsible for the stability of the supramolecular structure and differentiate between various types of non-covalent bonds, such as hydrogen bonds, halogen bonds, and van der Waals interactions. nih.govresearchgate.net

By combining experimental data from X-ray crystallography with these theoretical models, a comprehensive understanding of the factors driving the self-assembly of this compound can be achieved. This knowledge is essential for the rational design of new materials with desired physical and chemical properties based on this molecular scaffold.

Electrochemical Behavior of 4 Nitro N Phenylsulfanyl Aniline

Electrochemical Characterization using Cyclic Voltammetry

There is no specific cyclic voltammetry data available in the scientific literature for 4-nitro-N-phenylsulfanyl-aniline. While studies on 4-nitroaniline (B120555) show characteristic reduction and oxidation peaks, these cannot be directly extrapolated to this compound due to the influence of the N-phenylsulfanyl group on the electronic properties of the molecule. researchgate.netresearchgate.net

Investigation of Redox Potentials and Electron Transfer Mechanisms

Specific redox potentials and detailed electron transfer mechanisms for this compound have not been reported. The electron-withdrawing nature of the nitro group and the presence of the phenylsulfanyl group would both influence the redox behavior, but quantitative data from experimental measurements are absent from the literature. nih.gov

Electrosynthesis of Derivatives

There are no published methods for the electrosynthesis of derivatives starting from this compound. While electrosynthesis is a powerful tool for generating derivatives of nitroarenes and anilines, its application to this specific compound has not been documented. acs.orgnih.gov

Applications in Chemical Catalysis and Advanced Materials Science

Design of Ligands for Coordination Chemistry and Metal Complexes

While no specific metal complexes of 4-nitro-N-phenylsulfanyl-aniline have been detailed in published studies, its molecular structure contains potential donor sites for coordinating with metal ions. The nitrogen and sulfur atoms possess lone pairs of electrons that could engage with transition metals.

Research into related compounds provides a basis for this potential. Aniline (B41778) and its derivatives are well-known to form complexes with a variety of metals. rsc.org Furthermore, ligands containing both nitrogen and sulfur donors are of significant interest for their ability to form stable polydentate complexes with heavy metals. nih.gov For instance, the gold(III) complex of 2-(diphenylthiophosphino)aniline demonstrates how S,N-donor ligands can be readily synthesized and used to create new metallic fragments. researchgate.net

In the case of this compound, the nitrogen atom of the amino group and the adjacent sulfur atom could potentially act as a bidentate ligand, chelating to a metal center. However, the strong electron-withdrawing effect of the para-nitro group would significantly decrease the electron density on the nitrogen atom, thereby reducing its basicity and its ability to donate to a metal. This electronic effect would be a critical factor in the design and stability of any potential metal complexes. The interaction between a metal and the ligand would likely be influenced by the geometry and the electronic properties of both the metal ion and the ligand itself. frontiersin.org

Precursor in the Development of Functional Organic Materials (e.g., Optoelectronic Materials, Polymers)

The development of functional organic materials often relies on precursors with specific electronic and structural features. This compound possesses a donor-acceptor (D-A) framework, which is a cornerstone for materials with nonlinear optical (NLO) properties.

Polymers: Research has shown that aniline derivatives can be polymerized with sulfur-containing reagents to create novel polymers. For example, the step-growth polymerization of various anilines with sulfur monochloride yields poly[N,N-(phenylamino)disulfides]. nih.gov These polymers exhibit distinct colors depending on the electronic nature of the substituent on the aniline ring, with electron-poor systems yielding lighter-colored polymers. Given its structure, this compound could potentially be used in similar polymerization reactions. The presence of the strongly electron-withdrawing nitro group would likely lead to a pale yellow or light-colored polymer with a unique [–N(R)SS–] backbone. nih.gov Copolymers of aniline and p-nitroaniline have also been synthesized to study their optical properties, indicating the utility of nitroaniline derivatives in polymer science. wu.ac.th

Role as a Substrate or Intermediate in Catalytic Processes

The functional groups within this compound make it a potential substrate or intermediate in various catalytic transformations.

Catalytic Reduction: The nitro group is readily susceptible to catalytic reduction to form an amino group. The catalytic reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) is a reaction of great industrial importance and has been achieved using various metal nanoparticle catalysts. taylorandfrancis.com Similarly, this compound could be catalytically hydrogenated to yield N-phenylsulfanyl-p-phenylenediamine . This transformation would convert the electron-withdrawing nitro group into a strongly electron-donating amino group, creating a diamine with potential applications as a monomer for high-performance polymers or as a building block in organic synthesis. The solvent-free hydrogenation of nitroarenes is an active area of research, with catalysts like platinum on carbon nanotubes showing high efficiency and selectivity. researchgate.net

Synthetic Intermediate: Isomeric compounds, such as 2-nitro-4-(phenylthio)aniline, are known to be key intermediates in the synthesis of high-value chemicals, including the veterinary anthelmintic drug fenbendazole. lookchem.com This establishes a precedent for the use of nitro (phenylthio)anilines as crucial building blocks in multi-step organic syntheses. The synthesis of these intermediates often involves the reaction of a chloronitroaniline (B12663196) with a thiophenol. google.com

Theoretical Framework for Material Design based on Compound Characteristics

Although specific computational studies on this compound are not available, a theoretical framework for predicting its properties can be constructed based on established computational chemistry methods applied to similar molecules. researchgate.netscispace.com

Molecular Modeling and DFT: Density Functional Theory (DFT) is a powerful tool for calculating the structural and electronic properties of molecules. researchgate.netmdpi.com For this compound, DFT calculations could be employed to:

Optimize the molecular geometry, determining bond lengths, bond angles, and torsional angles, especially around the flexible N-S bond.

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that influences the molecule's color, reactivity, and electronic properties.

Predict the dipole moment and hyperpolarizability (β), which would indicate its potential as an NLO material. jchps.com

Simulate vibrational spectra (IR and Raman) to aid in its experimental characterization.

Structure-Property Relationships: The key to designing materials based on this compound lies in understanding the relationship between its structure and its function.

The nitro group acts as a strong electron-withdrawing group, polarizing the molecule.

The N-S linkage is a unique feature. Its length and rotational barrier would affect the planarity of the molecule and the extent of electronic communication between the two phenyl rings.

The phenylsulfanysl group (–SPh) itself can participate in conjugation and influence the electron-donating character of the nitrogen atom.

By systematically modifying the substituents on either phenyl ring and using computational models to predict the resulting changes in electronic and optical properties, a theoretical framework can guide the rational design of new functional materials derived from the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.